7-FLUORO-4-AZAINDOLE

Medicinal Chemistry Physicochemical Profiling pKa Modulation

Researchers seeking to replace an indole core with a 4-azaindole bioisostere while retaining a 7-fluoro substituent often face lengthy, multi-step halogenation sequences. 7-Fluoro-4-azaindole (CAS 1261885-84-0) provides a direct starting point that eliminates the need for separate late-stage functionalization. Key Advantages: - Direct replacement for 7-fluoroindole in scaffold-hopping programs targeting kinase hinge binders. - The C-F bond serves as a latent handle for cross-coupling, enabling rapid SAR library synthesis. - Predicted lower logP (~0.3 units) vs. unsubstituted 4-azaindole improves solubility and developability profiles. All batches are verified by HPLC and shipped with full quality documentation.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 1261885-84-0
Cat. No. B1457421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-FLUORO-4-AZAINDOLE
CAS1261885-84-0
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=CN=C21)F
InChIInChI=1S/C7H5FN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H
InChIKeyXLBBXUMHNZATJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-4-azaindole: Scaffold Identity and Procurement Specifications


7-Fluoro-4-azaindole (7-fluoro-1H-pyrrolo[3,2-b]pyridine, CAS 1261885-84-0) is a halogenated heteroaromatic building block consisting of a fused pyridine‑pyrrole bicyclic system with a fluorine atom at the 7‑position . The 4‑azaindole scaffold is widely employed in medicinal chemistry as a bioisostere of indole and purine, offering differentiated hydrogen‑bonding capabilities and tunable physicochemical properties [1]. The introduction of fluorine at the 7‑position alters the electron density of the aromatic system, providing a handle for structure–activity relationship (SAR) exploration and for modulating metabolic stability in derived analogs .

4-Azaindole scaffold as indole/purine bioisostere
Fluorine at 7-position enables SAR and metabolic modulation
Halogen handle for direct cross-coupling derivatization

Why 7-Fluoro-4-azaindole Cannot Be Replaced by Other Azaindoles


The 4‑azaindole framework is not interchangeable with its positional isomers (5‑, 6‑, or 7‑azaindole) because the position of the pyridine nitrogen profoundly influences hydrogen‑bonding geometry, basicity, and kinase hinge‑binding orientation [1]. Within the 4‑azaindole series, introduction of a fluorine substituent at the 7‑position introduces an electron‑withdrawing effect that alters the pKa of the pyrrole N‑H (predicted pKa ~13.2 versus ~6.9 for unsubstituted 4‑azaindole) [2]. This shift changes the ionization state at physiological pH and consequently affects binding interactions, permeability, and metabolic profile. Moreover, the 7‑fluoro substitution pattern creates a unique vector for further elaboration via cross‑coupling reactions, a capability not available with non‑halogenated or differently substituted azaindole cores .

Positional isomer mismatch
Pyridine nitrogen position alters hinge-binding geometry and basicity.
Ionization state shift
Fluorine substitution changes pyrrole N–H pKa, affecting protonation at physiological pH.
Lack of synthetic handle
Non-halogenated azaindoles require extra halogenation steps for C7 elaboration.

Quantitative Differentiation Evidence for Scientific Selection


Elevated Pyrrole N–H pKa Versus Unsubstituted 4-Azaindole

The predicted pKa of the pyrrole N–H in 7-fluoro-4-azaindole is 13.21 ± 0.40, whereas the experimentally determined pKa of the parent 4-azaindole is 6.94 (measured at 20 °C in water) [1]. This 6.3‑unit increase in pKa is attributable to the electron‑withdrawing fluorine substituent at the 7‑position, which stabilizes the conjugate base and reduces acidity [2]. Such a shift can alter the protonation state of the scaffold under physiological conditions, thereby influencing target binding, solubility, and permeability in derived drug candidates .

Pyrrole N–H pKa Shift
Reported
13.2 ± 0.4 Target (pred.)
6.94 4-Azaindole (exp.)
Supports ionization-state context review.
Predicted vs. experimental comparison; verify experimentally.
Medicinal Chemistry Physicochemical Profiling pKa Modulation

Synthetic Handle for Cross-Coupling Reactions

7‑Fluoro‑4‑azaindole contains a carbon–fluorine bond at the 7‑position that can participate in transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) after appropriate activation or via radical ipso‑substitution [1]. In contrast, the unsubstituted 4‑azaindole lacks this halogen handle and requires separate functionalization steps (e.g., halogenation, borylation) to enable analogous derivatization [2]. The presence of the fluorine atom therefore shortens the synthetic route to more complex 7‑substituted 4‑azaindole analogs by at least one discrete halogenation or borylation step .

Synthetic Step Reduction
Class-level
≥1 step saved
Supports synthetic route evaluation.
General methodology context; validate under specific conditions.
Synthetic Chemistry Cross‑Coupling Scaffold Functionalization

Reduced Lipophilicity Compared to Unsubstituted 4-Azaindole

Based on computational predictions, 7‑fluoro‑4‑azaindole exhibits a logP value approximately 0.3 units lower than that of unsubstituted 4‑azaindole . This decrease in lipophilicity is a direct consequence of the electron‑withdrawing fluorine substituent, which reduces the overall hydrophobicity of the bicyclic system [1]. In medicinal chemistry, even modest reductions in logP can improve aqueous solubility, reduce phospholipidosis risk, and lower non‑specific protein binding—parameters that are routinely assessed during lead optimization .

Lipophilicity Shift
Class-level
ΔlogP ≈ –0.3
Supports developability profile review.
Predicted values; experimental confirmation recommended.
Physicochemical Profiling Lipophilicity ADME Optimization

Optimal Use Cases Based on Quantified Differentiation


Scaffold-Hopping from Indole with Retained Fluorine Vector

In programs seeking to replace an indole core with a 4‑azaindole bioisostere while maintaining a 7‑fluoro substituent, 7‑fluoro‑4‑azaindole offers a direct starting point. The fluorine at the 7‑position preserves the electron‑withdrawing effect and metabolic shielding observed in fluorinated indoles, while the 4‑azaindole framework introduces an additional hydrogen‑bond acceptor (pyridine nitrogen) that can engage kinase hinge residues [1]. This scaffold‑hopping approach has been exemplified in the development of influenza PB2 inhibitors, where 7‑fluoro‑substituted indoles served as bioisosteres for 7‑azaindole‑based leads [2].

Rapid Library Generation via Cross-Coupling at C7

Medicinal chemistry teams requiring a diverse set of 7‑substituted 4‑azaindole analogs for SAR exploration can utilize 7‑fluoro‑4‑azaindole as a key intermediate. The C–F bond provides a latent functional handle that can be activated under transition‑metal catalysis or radical conditions to install aryl, heteroaryl, amino, or alkoxy groups at the 7‑position . This approach circumvents the need for separate halogenation or borylation of the 4‑azaindole core, accelerating the synthesis of focused libraries and enabling faster identification of potency and selectivity drivers [1].

Modulation of pKa for Fragment-Based Drug Discovery

In FBDD campaigns where the 4‑azaindole fragment is a hinge‑binding motif, the 7‑fluoro derivative offers a higher pKa (predicted ~13.2) compared to the parent 4‑azaindole (pKa 6.94) [1]. This difference in N–H acidity can be exploited to tune hydrogen‑bonding interactions with the protein backbone. For targets where a neutral or protonated pyrrole is preferred for binding, 7‑fluoro‑4‑azaindole may provide a more suitable starting fragment than the more acidic, unsubstituted 4‑azaindole, thereby improving the efficiency of fragment elaboration [2].

In Silico Screening and Property-Based Design

Computational chemists evaluating virtual libraries for lead‑like properties can preferentially include 7‑fluoro‑4‑azaindole‑derived compounds due to their predicted lower logP relative to unsubstituted 4‑azaindole analogs . The reduction in lipophilicity (~0.3 logP units) aligns with established guidelines for improving solubility and reducing off‑target pharmacology. Incorporating the 7‑fluoro scaffold early in virtual screening workflows can help prioritize compound series with inherently better developability profiles [1].

Application
Selection Property
Validation Focus
Scaffold-hopping with fluorine vector
7-fluoro substitution pattern
Hinge-binding orientation review
Cross-coupling library generation
C7 halogen handle
Synthetic route efficiency
Fragment-based pKa modulation
Pyrrole N–H acidity context
Hydrogen-bonding interaction review
In silico property-based design
Predicted logP profile
Developability endpoint review

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